

Allitinib EGFR mutant inhibition profile

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

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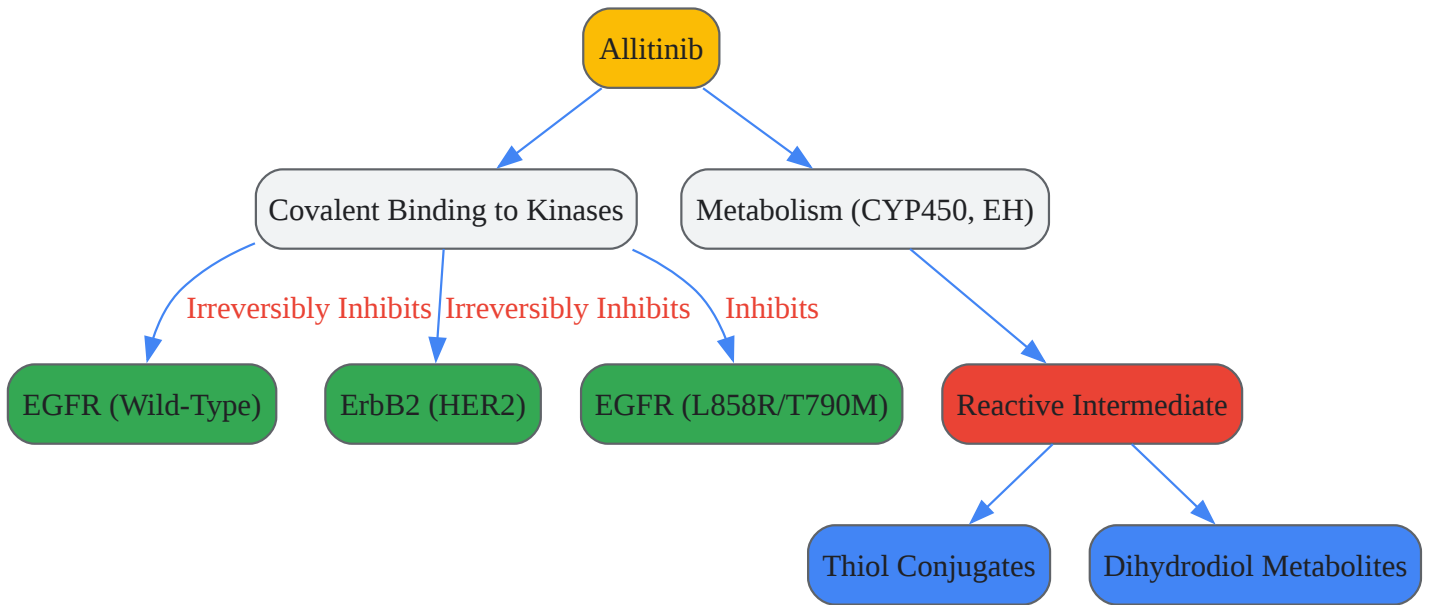
Experimental Protocols for Key Data

The quantitative data primarily comes from well-established biochemical and cellular assays. Here are the methodologies behind the key findings:

- **In Vitro Kinase Assays (IC50 Values):** The half-maximal inhibitory concentration (IC50) values for EGFR, ErbB2, and other kinases were determined by incubating Allitinib with the target kinases **at 37°C for 1 hour** [1]. This specific incubation period is indicative of its **irreversible binding mechanism**, as it allows time for the compound to form a covalent bond with the target cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) [2].
- **Cell-Based Efficacy and Signaling Inhibition:**
 - **Growth Inhibition:** The anti-proliferative effects of Allitinib were evaluated in various cancer cell lines. For example, in NIH3T3 cells engineered to express the EGFR L858R/T790M mutation, Allitinib inhibited growth with concentrations ranging from **0.19 to 6.25 µM over a 72-hour exposure period** [1].
 - **Pathway Inhibition:** In cell lines like A549 (lung cancer), Allitinib treatment for **4 hours** effectively inhibited EGF-induced EGFR phosphorylation and downstream signaling pathways in a dose-dependent manner [1].
- **In Vivo Efficacy:** Studies in mouse xenograft models (e.g., SK-OV-3 and Calu-3 tumors) demonstrated that oral administration of Allitinib at doses of **25 to 100 mg/kg** significantly inhibited tumor growth [1].

Mechanism of Action and Metabolic Pathway

Allitinib's core mechanism and its metabolic fate are crucial for understanding its activity and potential limitations.



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Comparative Preclinical Efficacy

Allitinib has been compared directly with other EGFR inhibitors in preclinical models. A study on a panel of lung cancer cell lines provides a direct comparison with Afatinib, another second-generation irreversible EGFR inhibitor [3].

Cell Line	Mutation Status	Allitinib IC50 (µM)	Afatinib IC50 (µM)
NCI-H1975	EGFR L858R/T790M	0.21 ± 0.09	0.34 ± 0.03
HCC-827	EGFR Exon 19 Deletion	0.31 ± 0.07	0.51 ± 0.13
PC9	EGFR Exon 19 Deletion	0.29 ± 0.03	0.72 ± 0.05

Cell Line	Mutation Status	Allitinib IC50 (μM)	Afatinib IC50 (μM)
A549	KRAS p.G12S	3.92 ± 1.03	5.18 ± 1.02

The study concluded that **Allitinib was more potent than Afatinib across the tested cell lines** [3]. Furthermore, it highlighted that **KRAS mutations are associated with resistance** to both inhibitors, but this resistance could be overcome by combining them with the mTOR inhibitor Everolimus [3].

Key Summary for Researchers

- **Inhibition Profile:** Allitinib is a potent, **irreversible dual inhibitor of EGFR and ErbB2**, with notable activity against the resistant EGFR L858R/T790M mutant [1].
- **Comparative Potency:** Preclinical data suggests Allitinib may have **greater potency than Afatinib** in certain cellular contexts [3].
- **Research Considerations:** Be mindful that the electrophilic acrylamide group of Allitinib, responsible for its irreversible action, can also lead to the formation of reactive metabolites, which may have implications for its **drug disposition and potential toxicity** [2]. Its efficacy can also be limited by **co-occurring KRAS mutations** [3].

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References

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3. Efficacy of Combined Use of Everolimus and Second-Generation... [pmc.ncbi.nlm.nih.gov]

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